A-Z Guide to 3-(2-Chlorophenyl)-5-isoxazolecarboxylic Acid: Synthesis, Mechanisms, and Applications
A-Z Guide to 3-(2-Chlorophenyl)-5-isoxazolecarboxylic Acid: Synthesis, Mechanisms, and Applications
Abstract
This technical guide provides an in-depth exploration of 3-(2-chlorophenyl)-5-isoxazolecarboxylic acid, a pivotal chemical intermediate in contemporary pharmaceutical synthesis. The document meticulously outlines the compound's discovery, tracing its emergence as a critical building block. It delves into the primary synthetic methodologies, offering a detailed, step-by-step protocol for its preparation via the classical [3+2] cycloaddition pathway involving 2-chlorobenzaldehyde and an appropriate β-ketoester. The guide further illuminates the underlying reaction mechanisms, providing expert insights into the chemical transformations that govern the formation of the isoxazole core. Comprehensive characterization data, including key physicochemical and spectroscopic properties, are systematically presented. A significant portion of this guide is dedicated to its primary application as a precursor in the synthesis of isoxazolyl-penicillin antibiotics, such as Cloxacillin.
Introduction and Significance
3-(2-Chlorophenyl)-5-isoxazolecarboxylic acid is a heterocyclic carboxylic acid that has garnered significant attention in the field of medicinal chemistry. Its molecular structure, featuring a substituted phenyl ring attached to an isoxazole core, makes it an ideal scaffold for the development of potent therapeutic agents. The isoxazole ring, an aromatic five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in drug discovery, known for imparting favorable pharmacokinetic and pharmacodynamic properties to molecules.
The primary significance of this compound lies in its role as a key intermediate in the semi-synthetic production of β-lactamase-resistant penicillins. Specifically, it forms the characteristic acyl side chain of antibiotics like Cloxacillin and Dicloxacillin, which are indispensable in treating infections caused by penicillinase-producing bacteria. The presence of the 2-chloro substituent on the phenyl ring is crucial for the steric hindrance that protects the antibiotic's β-lactam ring from enzymatic degradation.
Core Synthetic Pathways
The synthesis of isoxazoles is a well-established area of heterocyclic chemistry, with the most common and versatile method being the [3+2] cycloaddition reaction.[1][2] This involves the reaction of a nitrile oxide (a 1,3-dipole) with a dipolarophile, such as an alkyne or an alkene. Another prevalent method is the condensation of hydroxylamine with a 1,3-dicarbonyl compound.[3]
For 3-(2-chlorophenyl)-5-isoxazolecarboxylic acid, the most industrially relevant synthesis begins with 2-chlorobenzaldehyde. The overall workflow can be conceptualized as a one-pot, multi-component reaction, although it proceeds through distinct mechanistic steps.
Figure 1. High-level workflow for the synthesis of the target compound.
Mechanistic Insights
The synthesis is a fascinating cascade of classical organic reactions.
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Oxime Formation: The process begins with the reaction between 2-chlorobenzaldehyde and hydroxylamine hydrochloride. The nitrogen atom of hydroxylamine, being a stronger nucleophile than its oxygen atom, attacks the electrophilic carbonyl carbon of the aldehyde.[4] This is followed by proton transfer and subsequent dehydration to yield 2-chlorobenzaldehyde oxime.
-
In-situ Generation of Nitrile Oxide: The newly formed oxime is then converted in-situ to the corresponding nitrile oxide. This is typically achieved by chlorination of the oxime using an agent like N-chlorosuccinimide (NCS) to form a hydroximoyl chloride, followed by base-induced dehydrohalogenation.[1] This step generates the highly reactive 1,3-dipole necessary for the cycloaddition.
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[3+2] Dipolar Cycloaddition: The nitrile oxide immediately reacts with a dipolarophile. In this synthesis, the enol form of a β-ketoester, such as ethyl acetoacetate, serves this role. The concerted cycloaddition reaction forms a five-membered isoxazoline ring.[1][2] Subsequent elimination of water from this intermediate results in the formation of the aromatic isoxazole ring.
-
Saponification: The final step is the hydrolysis of the ester group on the isoxazole ring to the desired carboxylic acid. This is typically achieved by heating the ester intermediate with a base, such as sodium hydroxide, followed by acidic workup to protonate the carboxylate.
Figure 2. Simplified reaction mechanism for isoxazole formation.
Detailed Experimental Protocol
This protocol is a representative synthesis and should be adapted and optimized based on laboratory conditions and scale. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
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2-Chlorobenzaldehyde
-
Hydroxylamine hydrochloride
-
Ethyl acetoacetate
-
Sodium hydroxide
-
Hydrochloric acid
-
Ethanol
-
Water
Procedure:
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Step 1: Oxime and Cycloadduct Formation:
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In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-chlorobenzaldehyde (1 equivalent) in ethanol.
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In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents).
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Slowly add the hydroxylamine solution to the stirred aldehyde solution.
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Add ethyl acetoacetate (1 equivalent) to the mixture.
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Prepare a solution of sodium hydroxide (2.2 equivalents) in water and add it dropwise to the reaction mixture. The addition should be controlled to keep the temperature below 40°C.
-
After the addition is complete, heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by TLC.
-
-
Step 2: Saponification and Isolation:
-
After the initial reaction is complete, add an additional amount of sodium hydroxide solution (1.5 equivalents) to the flask.
-
Continue to reflux the mixture for another 2-3 hours to ensure complete hydrolysis of the ester.
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Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly acidify the mixture with concentrated hydrochloric acid until the pH is approximately 2. A precipitate should form.
-
Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold water.
-
-
Step 3: Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
-
Dry the purified solid under vacuum to yield 3-(2-chlorophenyl)-5-isoxazolecarboxylic acid as a white to off-white solid.
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Physicochemical and Spectroscopic Characterization
The identity and purity of the synthesized compound must be confirmed through analytical techniques.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆ClNO₃ | |
| Molecular Weight | 223.61 g/mol | |
| Appearance | White to pale brown solid | [5] |
| Melting Point | Approx. 186°C | [5] |
| CAS Number | 338982-12-0 | |
| InChI Key | VKVLLEXFHZRIFS-UHFFFAOYSA-N |
Expected Spectroscopic Data:
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¹H NMR: Protons on the chlorophenyl ring would appear in the aromatic region (approx. 7.4-7.8 ppm). The proton on the isoxazole ring would appear as a singlet further downfield. The carboxylic acid proton will be a broad singlet, its position being concentration and solvent dependent.
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¹³C NMR: Characteristic peaks for the carboxylic acid carbonyl carbon (approx. 160-170 ppm), carbons of the isoxazole ring (with distinct shifts for C3, C4, and C5), and the six carbons of the 2-chlorophenyl ring.[6]
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IR Spectroscopy: A broad absorption band for the O-H stretch of the carboxylic acid (approx. 2500-3300 cm⁻¹), a sharp peak for the C=O stretch (approx. 1700 cm⁻¹), and bands corresponding to C=N and C=C stretching of the aromatic rings.
Application in Drug Development: The Synthesis of Cloxacillin
The primary industrial application of 3-(2-chlorophenyl)-5-isoxazolecarboxylic acid is as a precursor for isoxazolyl penicillins.[7] The synthesis of Cloxacillin serves as a prime example.
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Activation of the Carboxylic Acid: The carboxylic acid is first converted into a more reactive acylating agent, typically an acyl chloride. This is achieved by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or bis(trichloromethyl) carbonate (triphosgene).[8][9] This forms 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride.[10]
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Acylation of 6-APA: The resulting acyl chloride is then reacted with 6-aminopenicillanic acid (6-APA), which is the core nucleus of all penicillin antibiotics.[11] This reaction is an amide bond formation (acylation), where the primary amine of 6-APA attacks the carbonyl carbon of the acyl chloride, displacing the chloride. This crucial step attaches the characteristic side chain to the penicillin core.
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Formation of the Final Drug: The product of this reaction is Cloxacillin.[11] It is often isolated and administered as a sodium salt to improve its solubility and stability.
Figure 3. Synthetic pathway from the title compound to Cloxacillin.
Conclusion
3-(2-Chlorophenyl)-5-isoxazolecarboxylic acid stands as a testament to the enabling power of heterocyclic chemistry in modern medicine. Its synthesis, rooted in the fundamental principles of cycloaddition and condensation reactions, provides a reliable and scalable route to a critical pharmaceutical intermediate. Understanding the nuances of its synthesis, from mechanistic pathways to practical laboratory protocols, is essential for professionals in drug development and process chemistry. The continued importance of semi-synthetic penicillins like Cloxacillin ensures that the study and application of this vital building block will remain a relevant and important area of scientific endeavor.
References
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Scribd. Cloxacillin: Structure and Synthesis Insights. Available from: [Link]
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MDPI. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available from: [Link]
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ResearchGate. (2022). Reactions of β‐enamino diketones 9 with hydroxylamine hydrochloride, to furnish tri‐substituted trifluoromethyl isoxazoles 10. Available from: [Link]
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Royal Society of Chemistry. (2023). Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones. Organic & Biomolecular Chemistry. Available from: [Link]
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Preprints.org. (2024). Construction of Isoxazole ring: An Overview. Available from: [Link]
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SpectraBase. 3-(2-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid. Available from: [Link]
- Google Patents. (2004). CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
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Supporting Information. Analytical data for compounds 2,3,4,5. Available from: [Link]
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PubChem. 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. Available from: [Link]
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Wiley Online Library. (2011). The Mechanism of the α‐Ketoacid–Hydroxylamine Amide‐Forming Ligation. Available from: [Link]
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Henry Rzepa's Blog. (2012). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Available from: [Link]
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Organic Chemistry Portal. (2009). Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines. Available from: [Link]
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CDN. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Available from: [Link]
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